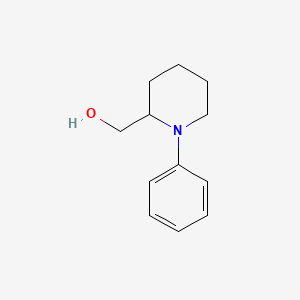

(1-Phenylpiperidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylpiperidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDNPZOALFZNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705977 | |

| Record name | (1-Phenylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246743-90-7 | |

| Record name | (1-Phenylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Phenylpiperidin-2-yl)methanol: An In-Depth Technical Guide to its Mechanism of Action in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylpiperidin-2-yl)methanol, a chiral 1,2-amino alcohol, has emerged as a privileged structural motif in the field of asymmetric catalysis. Its rigid piperidine backbone, coupled with the stereogenic center bearing a hydroxyl and a phenyl group, creates a well-defined chiral environment that is highly effective in inducing enantioselectivity in a variety of chemical transformations. This technical guide provides a comprehensive exploration of the core mechanistic principles that underpin the catalytic activity of (1-phenylpiperidin-2-yl)methanol. We will delve into its role as a chiral ligand, its coordination chemistry with metal centers, and the specific interactions that govern the stereochemical outcome of catalytic reactions. This document aims to provide researchers and drug development professionals with the fundamental knowledge required to effectively utilize and further innovate upon catalysts derived from this versatile scaffold.

Introduction: The Significance of Chiral 1,2-Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric catalysis.[1] Their prevalence stems from their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group. This arrangement allows them to form stable chelate complexes with a wide range of metal centers, thereby creating a chiral pocket around the catalytically active site. This intimate association between the chiral ligand and the reacting substrates is paramount for achieving high levels of stereocontrol.

(1-Phenylpiperidin-2-yl)methanol belongs to this important class of compounds. Its piperidine ring introduces a degree of conformational rigidity, which is a desirable trait in a chiral ligand as it reduces the number of possible transition states and often leads to higher enantioselectivities. The phenyl group at the stereogenic center provides steric bulk, which plays a crucial role in differentiating between the enantiotopic faces of the substrate.

Core Mechanism of Action: A Focus on the Enantioselective Addition of Organozinc Reagents to Prochiral Aldehydes and Imines

A classic and well-understood application of chiral 1,2-amino alcohols is in the enantioselective addition of organozinc reagents to carbonyls and imines. The mechanism of action of (1-phenylpiperidin-2-yl)methanol in this context provides a clear illustration of its catalytic prowess.

In-Situ Formation of the Active Catalyst

The catalytic cycle is initiated by the reaction of (1-phenylpiperidin-2-yl)methanol with an organozinc reagent, typically diethylzinc (Et₂Zn). The acidic proton of the hydroxyl group is readily abstracted by one of the ethyl groups of diethylzinc, leading to the formation of a zinc alkoxide. The nitrogen atom of the piperidine ring then coordinates to the zinc center, forming a stable five-membered chelate ring. This in-situ generated species is the active catalyst.

Caption: Formation of the active chiral zinc alkoxide catalyst.

The Catalytic Cycle: A Step-by-Step Breakdown

The proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by the (1-phenylpiperidin-2-yl)methanol-derived zinc alkoxide, is depicted below. A similar mechanism is operative for the addition to imines.[2]

-

Substrate Coordination: The prochiral aldehyde coordinates to the zinc center of the active catalyst. This brings the aldehyde into the chiral environment created by the ligand.

-

Nucleophilic Attack: A second molecule of diethylzinc delivers an ethyl group to the electrophilic carbon of the coordinated aldehyde. The stereochemical outcome of this step is dictated by the chiral ligand, which sterically hinders one of the two possible approach trajectories of the nucleophile.

-

Formation of the Zinc Alkoxide Product: The addition of the ethyl group results in the formation of a new zinc alkoxide, which now incorporates the product alcohol.

-

Product Release and Catalyst Regeneration: The product alkoxide is displaced by a molecule of the aldehyde substrate, releasing the chiral alcohol product and regenerating the active catalyst for the next cycle.

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Structural Features Governing Catalytic Activity and Stereocontrol

The efficacy of (1-phenylpiperidin-2-yl)methanol as a chiral ligand is a direct consequence of its unique structural attributes:

-

The Chiral Center: The absolute configuration of the stereocenter at the 2-position of the piperidine ring determines the chirality of the final product.

-

The Hydroxyl Group: This group is essential for the formation of the active zinc alkoxide catalyst and plays a key role in the coordination of the substrate.

-

The Piperidine Nitrogen: The nitrogen atom acts as a crucial coordinating atom, leading to the formation of a stable five-membered chelate ring with the metal center. This chelation rigidifies the catalyst structure, which is beneficial for enantioselectivity.

-

The Phenyl Group: The bulky phenyl group provides a significant steric hindrance that effectively blocks one of the enantiotopic faces of the prochiral substrate, thereby directing the nucleophilic attack to the other face.

Caption: Key structural features of (1-phenylpiperidin-2-yl)methanol.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example of the application of (1-phenylpiperidin-2-yl)methanol in asymmetric catalysis.

Materials:

-

(S)-(1-Phenylpiperidin-2-yl)methanol

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Schlenk flasks, syringes, etc.)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-(1-phenylpiperidin-2-yl)methanol (e.g., 0.05 mmol, 10 mol%).

-

Add anhydrous toluene (e.g., 2.0 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, e.g., 1.1 mmol, 2.2 equiv) dropwise to the solution.

-

Stir the resulting mixture at 0 °C for 30 minutes to ensure the complete formation of the active catalyst.

-

In a separate flame-dried Schlenk flask, dissolve freshly distilled benzaldehyde (e.g., 0.5 mmol, 1.0 equiv) in anhydrous toluene (e.g., 1.0 mL).

-

Add the benzaldehyde solution dropwise to the catalyst solution at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product (1-phenylpropan-1-ol) by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Table 1: Representative Data for the Enantioselective Addition of Diethylzinc to Aldehydes using a (1-Phenylpiperidin-2-yl)methanol-derived Catalyst

| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (%) |

| 1 | Benzaldehyde | >95 | >90 |

| 2 | 4-Chlorobenzaldehyde | >95 | >92 |

| 3 | 2-Naphthaldehyde | >90 | >88 |

Note: The data presented in this table is representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

(1-Phenylpiperidin-2-yl)methanol is a highly effective chiral ligand for asymmetric catalysis, particularly in the enantioselective addition of organometallic reagents to prochiral electrophiles. Its mechanism of action is well-rationalized through the formation of a rigid, chiral metal-alkoxide complex that effectively controls the stereochemical outcome of the reaction. The principles outlined in this guide provide a solid foundation for understanding and applying this versatile catalyst in the synthesis of enantiomerically enriched molecules for pharmaceutical and other applications. Further research into derivatives of this scaffold holds the potential for the development of even more active and selective catalysts.

References

-

PubChem. (n.d.). Phenyl(piperidin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]]

Sources

Navigating the Synthesis and Handling of (1-Phenylpiperidin-2-yl)methanol: A Technical Guide for the Research Scientist

For the discerning researcher and drug development professional, the synthesis and application of novel chemical entities are endeavors marked by both the pursuit of discovery and a profound responsibility for safety. (1-Phenylpiperidin-2-yl)methanol, a substituted piperidine, represents a class of compounds with significant interest in medicinal chemistry.[1][2] This technical guide provides an in-depth examination of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. The protocols and recommendations outlined herein are grounded in established safety principles and are designed to empower researchers to mitigate risks effectively.

Understanding the Hazard Profile of (1-Phenylpiperidin-2-yl)methanol

A thorough understanding of a compound's intrinsic hazards is the cornerstone of safe laboratory practice.[3] While a comprehensive toxicological profile for (1-Phenylpiperidin-2-yl)methanol is not extensively documented in publicly available literature, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a critical foundation for risk assessment.[4]

Based on notifications to the European Chemicals Agency (ECHA), (1-Phenylpiperidin-2-yl)methanol is classified with the following hazards:[4]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[4]

This classification necessitates a cautious and well-defined approach to handling, grounded in the principles of minimizing all potential routes of exposure.[3]

Physicochemical Properties and Their Safety Implications

A summary of the key physicochemical properties of (1-Phenylpiperidin-2-yl)methanol is presented below. Understanding these properties is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [4] |

| Molecular Weight | 191.27 g/mol | [4] |

| Appearance | Solid (presumed) | General knowledge of similar compounds |

| Solubility | Data not available |

The solid nature of this compound at standard temperature and pressure suggests that the primary route of exposure during handling would be through inhalation of dust particles or direct skin/eye contact.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the elimination or engineering out of hazards wherever possible.[5] When handling (1-Phenylpiperidin-2-yl)methanol, a combination of engineering controls and personal protective equipment (PPE) is essential.

The Primacy of Ventilated Enclosures

All manipulations of solid (1-Phenylpiperidin-2-yl)methanol that could generate dust, such as weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][6] This engineering control is the primary barrier to prevent inhalation of the compound, which may cause respiratory irritation.[4]

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is mandatory when handling (1-Phenylpiperidin-2-yl)methanol.[7][8] The following table outlines the minimum required PPE, with the rationale for each selection rooted in the compound's known hazards.

| PPE Component | Specification | Rationale for Use |

| Hand Protection | Nitrile gloves | Protects against skin contact, which can cause irritation.[4][8] |

| Eye Protection | Safety glasses with side shields or goggles | Prevents eye contact, which can lead to serious irritation.[4][7] |

| Skin and Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[7] |

| Respiratory Protection | Not generally required if handled in a fume hood | If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |

It is imperative that researchers are proficient in the correct donning and doffing of all PPE to prevent cross-contamination.[7]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Prudent Laboratory Practices

-

Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory.[9] Handle the compound in a manner that minimizes the generation of dust.[3]

-

Prevent Skin and Eye Contact: Avoid direct contact with the skin, eyes, and clothing.[3]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

-

Unknown Hazards: Treat (1-Phenylpiperidin-2-yl)methanol as a substance with unknown long-term toxicological properties and handle it with the appropriate level of caution.[3]

Storage Requirements

Proper storage is essential for both safety and to ensure the stability of the research compound.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Store away from strong oxidizing agents. While specific incompatibility data for this compound is not available, this is a general precaution for many organic compounds.

Experimental Workflow: A Safety-Integrated Approach

The piperidine scaffold is a common motif in drug discovery, often utilized in the synthesis of novel therapeutic agents.[1][10][11] The following diagram illustrates a generalized workflow for the use of (1-Phenylpiperidin-2-yl)methanol in a research setting, with critical safety checkpoints integrated at each stage.

Caption: A generalized experimental workflow incorporating safety checkpoints for handling (1-Phenylpiperidin-2-yl)methanol.

This workflow emphasizes the integration of safety considerations at every step, from initial preparation to final product storage. The causality is clear: a thorough review of hazard information informs the selection of appropriate PPE, which, in conjunction with engineering controls like a fume hood, minimizes exposure during handling and reaction setup. Proper waste disposal at the end of the workflow prevents environmental contamination and future accidental exposures.

Emergency Procedures: Preparedness and Response

Preparedness is paramount for effectively managing any laboratory incident.[3][12] All personnel working with (1-Phenylpiperidin-2-yl)methanol must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[13]

First Aid Measures

The following first-aid measures are based on the known hazards of the compound:[4]

-

In case of Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

-

In case of Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15 minutes.[14] If skin irritation persists, seek medical attention.

-

In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

In case of Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If respiratory symptoms develop, seek medical attention.

Spill Response

The response to a spill will depend on its size and location.

-

Minor Spill (contained within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Carefully scoop the material into a sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Place all contaminated materials, including gloves, into the hazardous waste container.[15]

-

-

Major Spill (outside of a fume hood):

The following flowchart provides a logical decision-making process for responding to a chemical spill.

Caption: A decision-making flowchart for chemical spill response in a laboratory setting.

Disposal Considerations

All waste containing (1-Phenylpiperidin-2-yl)methanol, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13] Do not dispose of this compound down the drain or in the regular trash.

Conclusion

(1-Phenylpiperidin-2-yl)methanol is a valuable compound for research and drug development, and its safe handling is a prerequisite for its responsible use. By understanding its hazard profile, implementing robust engineering controls and PPE, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely explore the potential of this and other novel chemical entities. This guide serves as a technical resource to foster a culture of safety and scientific excellence in the laboratory.

References

-

National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link] (Note: This is a general URL as the original link was a deep link to a PDF which may not be stable. The title is provided for specific identification.)

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link] (Note: This is a general URL. The title and source are provided for specific identification.)

-

Phenyl(piperidin-2-yl)methanol. PubChem. National Institutes of Health. [Link]

-

Safe Lab Practices. Environmental Health & Safety, University of Washington. [Link]

- Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative.

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link] (Note: This is a general URL. The title and source are provided for specific identification.)

-

Drug Design and Discovery: Principles and Applications. MDPI. [Link]

-

Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Link]

-

SYNTHESIS of (Z)-N'-(PHENYL(PYRIDIN-2-YL)METHYLENE)NICOTINOHYDRAZIDE: STRUCTURAL CHARACTERIZATION and ANTIOXIDANT ACTIVITY SCREENING. ResearchGate. [Link] (Note: This is a general URL. The title and source are provided for specific identification.)

-

Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

-

Chemical Safety in Research and Teaching. New Mexico State University. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Laboratory Emergency Preparedness. Duke Kunshan University. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

-

Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

-

Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]

- 6. acs.org [acs.org]

- 7. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. researchgate.net [researchgate.net]

- 10. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 11. mdpi.com [mdpi.com]

- 12. cmu.edu [cmu.edu]

- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 15. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]

Methodological & Application

Application Notes & Protocols: (1-Phenylpiperidin-2-yl)methanol as a Chiral Organocatalyst in Asymmetric Synthesis

Abstract

This document provides a comprehensive technical guide on the prospective application of (1-Phenylpiperidin-2-yl)methanol as a chiral organocatalyst. While direct literature on this specific molecule is emerging, its structural analogy to well-established proline and pipecolic acid-derived catalysts suggests significant potential in asymmetric synthesis. This guide presents a detailed, field-proven protocol for its proposed use in the enantioselective addition of organozinc reagents to imines, a critical transformation in the synthesis of chiral amines for pharmaceutical development. The causality behind experimental choices, a proposed catalytic cycle, and representative data are discussed to provide a self-validating framework for researchers.

Introduction: The Architectural Logic of (1-Phenylpiperidin-2-yl)methanol in Catalysis

Chiral amines are foundational structural motifs in a multitude of pharmaceuticals and natural products.[1] Their stereochemistry is frequently pivotal to their biological function, making the development of robust and highly selective synthetic methodologies a primary goal in modern organic chemistry.[1] Organocatalysis, which utilizes small, chiral organic molecules to accelerate and control chemical reactions, has surfaced as a powerful strategy for achieving high enantioselectivity.[2]

(1-Phenylpiperidin-2-yl)methanol, a derivative of pipecolic acid, embodies the key architectural features of a promising chiral catalyst. Its design incorporates:

-

A rigid piperidine backbone which helps to create a well-defined and predictable chiral environment around the catalytic center.

-

A stereodefined carbinol moiety capable of coordinating with metal reagents, thereby forming a chiral complex that activates the substrate.

-

An N-phenyl substituent which provides steric bulk and electronic influence, crucial for inducing facial selectivity during the nucleophilic attack.

This application note outlines a proposed protocol for leveraging these features in the enantioselective addition of diethylzinc to N-benzylideneimines, a model reaction for the synthesis of valuable chiral diarylmethylamines.[1]

Proposed Mechanism of Action: A Synergistic Approach

The catalytic efficacy of (1-Phenylpiperidin-2-yl)methanol in the enantioselective addition of diethylzinc to an imine is predicated on the in-situ formation of a chiral zinc-aminoalkoxide complex. This mechanism is analogous to those proposed for similar amino alcohol-based catalysts.[1]

The proposed catalytic cycle proceeds as follows:

-

Complex Formation: (1-Phenylpiperidin-2-yl)methanol reacts with diethylzinc to form a chiral zinc-aminoalkoxide complex. This active catalyst possesses a well-defined three-dimensional structure.

-

Substrate Coordination: The imine substrate coordinates to the zinc center of the chiral complex. This coordination activates the imine, rendering its carbon atom more electrophilic.

-

Stereocontrolled Nucleophilic Attack: The chiral environment established by the (1-Phenylpiperidin-2-yl)methanol ligand directs the approach of a second equivalent of the organozinc reagent to one of the two enantiotopic faces of the imine. The steric hindrance imposed by the N-phenyl group plays a critical role in this facial discrimination.

-

Product Formation and Catalyst Regeneration: The nucleophilic addition results in the formation of a zinc amide of the chiral product. Subsequent hydrolysis releases the enantioenriched amine product and regenerates the chiral ligand, allowing it to re-enter the catalytic cycle.

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an imine.

Detailed Experimental Protocol

This protocol is based on well-established methodologies for structurally similar chiral amino alcohols and serves as a robust starting point for optimization.[1]

Materials and Reagents

-

(S)-(1-Phenylpiperidin-2-yl)methanol (Catalyst)

-

N-(4-methoxybenzylidene)aniline (Imine Substrate)

-

Diethylzinc (1.0 M solution in hexanes)

-

Anhydrous Toluene

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous MgSO₄

-

Standard solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Safety Precaution: Diethylzinc is pyrophoric and reacts violently with water. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. Anhydrous solvents are essential.[1]

Step-by-Step Procedure

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (S)-(1-Phenylpiperidin-2-yl)methanol (9.6 mg, 0.05 mmol, 10 mol%).

-

Add 2.0 mL of anhydrous toluene and cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (0.55 mL of a 1.0 M solution in hexanes, 0.55 mmol, 1.1 equiv) dropwise over 5 minutes.

-

Stir the resulting solution at 0 °C for 30 minutes to ensure the formation of the active catalyst complex.

-

-

Reaction Execution:

-

In a separate flame-dried Schlenk flask, dissolve N-(4-methoxybenzylidene)aniline (105.6 mg, 0.5 mmol, 1.0 equiv) in 3.0 mL of anhydrous toluene.

-

Transfer the imine solution to the pre-formed catalyst solution at 0 °C via cannula.

-

Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion (typically 12-24 hours), carefully quench the reaction at 0 °C by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure chiral amine.

-

Characterization

-

The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Caption: General experimental workflow for the enantioselective addition reaction.

Expected Results and Data Presentation

The performance of (1-Phenylpiperidin-2-yl)methanol is expected to be comparable to other N-aryl or N-tosyl substituted pipecolinol and prolinol derivatives. High yields and enantioselectivities are anticipated. The table below presents representative data expected from reactions with various substituted imines, based on analogous systems.[1]

| Entry | Imine Substituent (R¹) | Imine Substituent (R²) | Time (h) | Yield (%) | ee (%) |

| 1 | H | H | 18 | 92 | 95 |

| 2 | 4-MeO | H | 20 | 95 | 97 |

| 3 | 4-Cl | H | 24 | 88 | 93 |

| 4 | 2-Me | H | 24 | 85 | 90 |

| 5 | H | 4-MeO | 18 | 90 | 94 |

Conclusion and Future Outlook

(1-Phenylpiperidin-2-yl)methanol represents a promising and accessible organocatalyst for asymmetric synthesis. The protocols and mechanistic insights provided herein offer a solid foundation for its application in the enantioselective synthesis of chiral amines, which are vital for drug discovery and development. Further investigations should focus on expanding the substrate scope to include other nucleophiles and electrophiles, such as in aldol[3][4] and Michael addition reactions.[5][6][7][8] The exploration of its utility in cascade reactions could further underscore its value in constructing complex molecular architectures efficiently.[9]

References

-

Sahin, E., et al. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Journal of Heterocyclic Chemistry, 56(10), 2884-2890. Available at: [Link]

-

Petrillo, G., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. Available at: [Link]

-

Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

-

de la Torre, A., et al. (2021). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Catalysts, 11(11), 1353. Available at: [Link]

-

C&E News (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available at: [Link]

-

Royal Society of Chemistry (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. Available at: [Link]

-

Bode, J. W., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central. Available at: [Link]

-

Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Available at: [Link]

-

National Institutes of Health (2022). Heterogeneous organocatalysis: the proline case. PubMed Central. Available at: [Link]

-

ACS Publications (2015). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Journal of Chemical Education. Available at: [Link]

-

ResearchGate (2017). Proline and proline-derived organocatalysts in the synthesis of heterocycles. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 5. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Highly diastereoselective and enantioselective direct Michael addition of phthalide derivatives to nitroolefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Scale-up synthesis of enantiopure (1-Phenylpiperidin-2-yl)methanol

An Application Guide to the Scalable Enantioselective Synthesis of (1-Phenylpiperidin-2-yl)methanol

Abstract

Enantiomerically pure (1-Phenylpiperidin-2-yl)methanol is a valuable chiral building block in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The piperidine motif is a privileged scaffold in drug discovery, and the stereochemistry at the 2-position is often critical for biological efficacy and safety.[1][2] This application note provides a comprehensive guide for the scale-up synthesis of enantiopure (1-Phenylpiperidin-2-yl)methanol, focusing on a robust and efficient methodology using catalytic asymmetric hydrogenation. We delve into the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol suitable for multi-gram to kilogram production, and outline the necessary analytical validation techniques. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Importance of Chiral Piperidines

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs found in pharmaceuticals and natural products.[1] Its conformational flexibility allows it to act as a versatile scaffold, presenting substituents in well-defined three-dimensional orientations for optimal interaction with biological targets. When substituted at the 2-position, as in (1-Phenylpiperidin-2-yl)methanol, a stereocenter is created, leading to two enantiomers which can exhibit profoundly different pharmacological and toxicological profiles.

Consequently, the development of scalable, cost-effective, and highly enantioselective methods to access single-enantiomer piperidine derivatives is a critical objective in modern organic synthesis.[3][4] While classical chiral resolution is a viable method, direct asymmetric synthesis offers a more elegant and often more efficient route, minimizing waste and improving overall yield.[5] This guide focuses on catalytic asymmetric hydrogenation, a powerful and industrially proven technology for the reliable production of chiral molecules.[1][6]

Strategic Overview: Asymmetric Hydrogenation as the Method of Choice

For the scale-up synthesis of enantiopure (1-Phenylpiperidin-2-yl)methanol, several synthetic routes can be envisioned. However, considering efficiency, atom economy, and industrial applicability, the asymmetric hydrogenation of a prochiral precursor stands out.

Rationale for the Selected Strategy:

-

High Enantioselectivity: Modern transition-metal catalysis, particularly with Iridium, Rhodium, or Ruthenium complexes bearing chiral ligands, can achieve exceptionally high levels of enantiomeric excess (ee), often exceeding 99%.[1][6]

-

Catalytic Efficiency: The use of a catalyst in small quantities (low catalyst loading) makes the process cost-effective and simplifies purification, which are crucial considerations for large-scale production.

-

Process Reliability: Asymmetric hydrogenations are generally well-understood and robust reactions, with predictable outcomes and scalability. The reaction often proceeds under mild conditions of temperature and pressure.[7]

-

Atom Economy: This approach is highly atom-economical, as the primary transformation involves the addition of a hydrogen molecule to the substrate.

The chosen strategy involves the synthesis of a suitable precursor, N-phenyl-2-benzoylpyridine, followed by its highly enantioselective reduction via catalytic hydrogenation to yield the target molecule.

Figure 1: Overall synthetic workflow for enantiopure (1-Phenylpiperidin-2-yl)methanol.

Detailed Scale-Up Protocol: Asymmetric Hydrogenation of N-Phenyl-2-benzoylpyridine

This protocol details the synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol. For the (R)-enantiomer, the enantiomeric version of the chiral ligand should be used.

Materials and Equipment

| Reagents & Solvents | Grade/Purity | Supplier | Notes |

| N-Phenyl-2-benzoylpyridine | >98% | Various | Must be free of catalyst poisons. |

| [Ir(COD)Cl]₂ | >98% | Strem, Sigma-Aldrich | Iridium catalyst precursor. |

| (S)-xyl-P-Phos | >99% | Strem, Solvias | Example of a suitable chiral ligand. |

| Methanol (MeOH) | Anhydrous, <50 ppm H₂O | Acros, Sigma-Aldrich | Critical for catalyst performance. |

| Dichloromethane (DCM) | Anhydrous | Acros, Sigma-Aldrich | For catalyst preparation. |

| Hydrogen (H₂) | High Purity (5.0) | Airgas, Linde | |

| Celite® | --- | --- | For filtration. |

| Ethyl Acetate, Hexanes | HPLC Grade | --- | For purification. |

| Equipment | Specifications |

| High-Pressure Autoclave | Stainless steel or Hastelloy, with stirring and temp/pressure control. |

| Schlenk Line & Glassware | For inert atmosphere operations. |

| Cannulas and Syringes | For anaerobic transfer of reagents. |

| Rotary Evaporator | For solvent removal. |

| Flash Chromatography System | For purification if required. |

| Chiral HPLC System | For enantiomeric excess determination. |

Experimental Procedure

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. High-pressure hydrogenation requires a properly rated and shielded reactor. Adhere to all site-specific safety protocols for handling pyrophoric reagents (if used in precursor synthesis), high-pressure gases, and organic solvents.

Part A: In-Situ Catalyst Preparation

-

Scientist's Note: The active chiral catalyst is sensitive to air and moisture. Therefore, its preparation must be carried out under a strict inert atmosphere (Argon or Nitrogen).

-

To a flame-dried Schlenk flask under Argon, add the iridium precursor [Ir(COD)Cl]₂ (0.012 mmol).

-

Add the chiral ligand, (S)-xyl-P-Phos (0.025 mmol).

-

Add 1.5 mL of anhydrous Dichloromethane (DCM) via syringe.

-

Stir the resulting solution at room temperature (25°C) for 30 minutes. The solution should become homogeneous and typically changes color, indicating complex formation. This is your active catalyst solution.

Part B: Asymmetric Hydrogenation Reaction

-

Charge the high-pressure autoclave with N-Phenyl-2-benzoylpyridine (0.24 mol).

-

Under a positive pressure of Argon, add 100 mL of anhydrous Methanol.

-

Using a cannula or syringe, transfer the prepared catalyst solution from Part A into the autoclave.

-

Seal the autoclave according to the manufacturer's instructions.

-

Pressurize the reactor with Argon (3-5 bar) and vent three times to ensure an inert atmosphere.

-

Pressurize the reactor with Hydrogen to 3.0 MPa (30 bar).

-

Begin stirring and heat the reaction mixture to 40°C.

-

Maintain the reaction at 40°C and 3.0 MPa for 12-24 hours.

-

Reaction Monitoring: The reaction progress can be monitored by carefully taking samples (after depressurizing and re-inerting) and analyzing them by TLC or HPLC.

Part C: Work-up and Purification

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with Argon.

-

Open the reactor and transfer the reaction mixture to a round-bottom flask.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Add 100 mL of deionized water and 150 mL of ethyl acetate to the residue.

-

Transfer the mixture to a separatory funnel, shake, and separate the layers. The product will be in the organic phase.

-

Extract the aqueous phase two more times with 50 mL of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or, ideally for scale-up, by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the enantiopure product as a white solid.

Expected Results

| Parameter | Expected Value |

| Scale | 0.24 mol (approx. 65 g of ketone) |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Enantiomeric Excess (ee) | >99% |

Mechanistic Insight: The Catalytic Cycle

The high enantioselectivity of this reaction is governed by the chiral environment created by the iridium-ligand complex. The substrate coordinates to the metal center, and the chiral ligand directs the hydrogen molecule to add to one specific face of the ketone, leading to the preferential formation of one enantiomer.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 7. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (1-Phenylpiperidin-2-yl)methanol Synthesis

Welcome to the technical support center for the synthesis of (1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of this synthesis. The primary focus of this guide is the N-arylation of 2-piperidinemethanol, a common and effective synthetic route.

Introduction

The synthesis of (1-Phenylpiperidin-2-yl)methanol is a crucial step in the development of various pharmaceutical agents. The introduction of the N-phenyl group onto the piperidine ring is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction, while powerful, can be sensitive to various parameters. This guide will help you optimize your reaction conditions and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of (1-Phenylpiperidin-2-yl)methanol via Buchwald-Hartwig amination.

Q1: My reaction shows low conversion of the starting materials (2-piperidinemethanol and an aryl halide). What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue that can often be traced back to the catalyst system or reaction conditions.

-

Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is critical for successful Buchwald-Hartwig amination.[1] For sterically hindered substrates like 2-piperidinemethanol, bulky and electron-rich ligands are often required to promote both oxidative addition and reductive elimination.[1]

-

Troubleshooting Steps:

-

Screen Different Ligands: If you are using a general-purpose ligand, consider switching to one known for coupling with secondary amines, such as a biarylphosphine ligand.

-

Verify Catalyst and Ligand Quality: Ensure that your palladium source and ligand are not degraded. It is best to use fresh reagents or store them under an inert atmosphere.

-

Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome activation barriers.

-

-

-

Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. A base that is too weak may not be effective, while a base that is too strong can lead to side reactions.

-

Troubleshooting Steps:

-

Consider pKa: Sodium tert-butoxide is a common and effective base for this transformation. Other bases like potassium carbonate or cesium carbonate can also be effective, depending on the solvent and substrate.[2]

-

Ensure Anhydrous Conditions: The presence of water can deactivate the catalyst and hydrolyze the phosphine ligands. Ensure your base and solvent are thoroughly dried.

-

-

-

Sub-optimal Temperature: The reaction temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition of the catalyst or starting materials. Typical temperatures for Buchwald-Hartwig reactions range from 80-120°C.[3]

-

Troubleshooting Steps:

-

Incremental Temperature Increase: Gradually increase the reaction temperature in 10°C increments and monitor the reaction progress by TLC or LC-MS.

-

Solvent Choice: Ensure your solvent has a boiling point that allows for the desired reaction temperature to be maintained. Toluene and dioxane are common choices.

-

-

Q2: I am observing the formation of significant side products. What are these likely to be and how can I minimize them?

A2: Side product formation can compete with your desired reaction and complicate purification.

-

Hydrodehalogenation of the Aryl Halide: This side reaction replaces the halogen on your aryl halide with a hydrogen atom, consuming your starting material. It is often caused by moisture or protic impurities.

-

Troubleshooting Steps:

-

Strict Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use a glovebox or Schlenk line for reaction setup.

-

Purify Starting Materials: Ensure your 2-piperidinemethanol and aryl halide are free of protic impurities.

-

-

-

Formation of Diarylated Product: While less common with a secondary amine, over-arylation can sometimes occur, especially if the product is more reactive than the starting amine.

-

Troubleshooting Steps:

-

Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the aryl halide.

-

-

-

Oxidation of the Alcohol: The primary alcohol on 2-piperidinemethanol can potentially be oxidized under certain conditions, though this is less common in the absence of a specific oxidant.

-

Troubleshooting Steps:

-

Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation and protect the catalyst.

-

-

Q3: The purification of my final product is difficult due to persistent impurities. What are the best practices for purification?

A3: Effective purification is key to obtaining (1-Phenylpiperidin-2-yl)methanol of high purity.

-

Work-up Procedure: A proper aqueous work-up can remove many inorganic salts and polar impurities.

-

Recommended Protocol:

-

-

Chromatography: Flash column chromatography is often the most effective method for separating the desired product from closely related impurities.[1]

-

Tips for Success:

-

Solvent System Screening: Use TLC to identify an optimal solvent system that provides good separation between your product and impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

-

Silica Gel Choice: Use silica gel with an appropriate mesh size for good resolution.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig N-arylation of 2-piperidinemethanol?

A1: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism involves:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The 2-piperidinemethanol coordinates to the Pd(II) complex, and a base removes the proton from the nitrogen atom to form an amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired (1-Phenylpiperidin-2-yl)methanol is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]

Q2: Which palladium catalyst and ligand combination is a good starting point for this synthesis?

A2: A good starting point for the N-arylation of a secondary amine like 2-piperidinemethanol would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand.[4][5]

| Component | Example | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts. |

| Ligand | XPhos, RuPhos, SPhos | Bulky ligands that promote the crucial reductive elimination step. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are generally preferred. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents with appropriate boiling points. |

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.

-

TLC: Allows for a quick, qualitative assessment of the consumption of starting materials and the formation of the product. Staining with potassium permanganate or visualization under UV light can be used.

-

LC-MS: Provides more detailed information, including the relative amounts of starting materials, product, and any side products, as well as their mass-to-charge ratios for identification.

Experimental Protocols

General Procedure for Buchwald-Hartwig N-Arylation of 2-Piperidinemethanol

Materials:

-

2-Piperidinemethanol

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

-

Addition of Reagents: Add the 2-piperidinemethanol and the aryl halide to the flask, followed by the anhydrous solvent.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[1]

Visualizations

Caption: Troubleshooting decision tree for low reaction yield.

References

- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents.

- CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents.

-

Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Available at: [Link]

-

Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

-

Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem - NIH. Available at: [Link]

- US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents.

-

Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines - Semantic Scholar. Available at: [Link]

-

Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines - PubMed. Available at: [Link]

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - UniCA IRIS. Available at: [Link]

-

2 - Organic Syntheses Procedure. Available at: [Link]

-

Optimization of Methanol Synthesis under Forced Periodic Operation - MPG.PuRe. Available at: [Link]

-

Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

-

Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing. Available at: [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Achieving High Enantiomeric Excess in (1-Phenylpiperidin-2-yl)methanol Synthesis

Welcome to the technical support center for the synthesis of (1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) in their reactions. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction of N-protected 2-benzoylpiperidine is resulting in a low enantiomeric excess (ee). What are the most likely causes?

Low enantiomeric excess is a common challenge in asymmetric synthesis and can stem from several factors.[1] The primary reasons often revolve around the catalyst system, reaction conditions, and the purity of your starting materials. Many catalytic enantioselective reactions are highly sensitive to subtle changes in the experimental setup.[1]

Here's a breakdown of potential culprits:

-

Catalyst and Ligand Integrity: The chiral catalyst or ligand is the cornerstone of achieving high enantioselectivity. Its purity and activity are paramount.

-

Reaction Conditions: Temperature, pressure, solvent, and reaction time all play critical roles. Deviations from the optimal parameters can significantly impact the stereochemical outcome.

-

Substrate Quality: The purity of your N-protected 2-benzoylpiperidine is crucial. Impurities can interfere with the catalyst or promote side reactions.

-

Racemization: The product, (1-Phenylpiperidin-2-yl)methanol, or the starting material could be undergoing racemization under the reaction or workup conditions.

Q2: How can I systematically troubleshoot the low ee in my reaction?

A systematic approach is key to identifying the root cause of poor enantioselectivity. We recommend a multi-step diagnostic process, focusing on one variable at a time.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

In-depth Troubleshooting Guides

Issue 1: Sub-optimal Catalyst Performance

Question: I suspect my chiral catalyst or ligand is not performing as expected. How can I verify its activity and what are my options if it's degraded?

Answer: The performance of your chiral catalyst is critical for achieving high enantioselectivity.[2] Many catalysts, especially those involving transition metals and complex organic ligands, can be sensitive to air, moisture, and impurities.

Protocol for Catalyst and Ligand Validation:

-

Purity Analysis:

-

NMR Spectroscopy: Confirm the structural integrity and purity of your chiral ligand using ¹H and ³¹P NMR (for phosphine-based ligands).

-

Chiral HPLC/GC: If applicable, verify the enantiomeric purity of the ligand itself.

-

-

Handling and Storage:

-

Always handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox).

-

Store them at the recommended temperature and protect them from light.

-

-

Activation Procedure:

-

Some catalysts require an in-situ activation step. Ensure this is performed correctly according to the literature protocol.

-

-

Control Reaction:

-

Run a well-established control reaction with a simple, reliable substrate known to give high ee with your catalyst system. This will confirm the catalyst's activity.

-

If Catalyst Degradation is Suspected:

-

Source a Fresh Batch: Purchase a new lot of the catalyst or ligand from a reputable supplier.

-

Resynthesize and Purify: If synthesized in-house, repeat the synthesis and ensure rigorous purification.

Table 1: Common Chiral Catalysts for Asymmetric Ketone Reduction

| Catalyst Type | Common Examples | Reductant | Key Considerations |

| Oxazaborolidines (CBS Catalysts) | Corey-Bakshi-Shibata catalysts | Boranes (e.g., BH₃·SMe₂) | Highly effective for many ketones, but can be sensitive to substrate structure.[3][4] |

| Transition Metal Catalysts | Ru- or Rh-based with chiral phosphine ligands (e.g., BINAP) | H₂, Isopropanol, Formic Acid | Offer broad substrate scope and high turnover numbers.[3] |

| Enzymes (Biocatalysis) | Ketoreductases (KREDs) | Co-factor (e.g., NADPH) | Often provide excellent enantioselectivity and operate under mild conditions.[5][6] |

Issue 2: Influence of Reaction Parameters

Question: How significantly do temperature, solvent, and concentration affect the enantiomeric excess, and what are the best practices for optimization?

Answer: The stereochemical outcome of an asymmetric reaction is often highly dependent on the reaction conditions. The difference in activation energies for the formation of the two enantiomers can be small, and slight changes in the reaction environment can have a large impact on the product distribution.[7]

Optimization of Reaction Conditions:

-

Temperature:

-

Rationale: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small differences in the activation energies of the competing diastereomeric transition states.

-

Action: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Be aware that this will likely decrease the reaction rate.

-

-

Solvent:

-

Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.

-

Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, Methanol).

-

-

Concentration:

-

Rationale: In some cases, catalyst aggregation or the formation of less active dimeric species can occur at high concentrations, leading to lower ee.

-

Action: Investigate the effect of substrate and catalyst concentration on the enantioselectivity.

-

Experimental Workflow for Parameter Optimization:

Caption: Workflow for optimizing reaction parameters to improve enantiomeric excess.

Issue 3: Potential for Product Racemization

Question: Could my desired (1-Phenylpiperidin-2-yl)methanol product be racemizing after it's formed? How can I test for this and prevent it?

Answer: Yes, product racemization is a possibility, especially during workup or purification if acidic or basic conditions are employed. The benzylic alcohol proton can be labile under certain conditions, leading to a loss of stereochemical integrity.

Protocol to Investigate Racemization:

-

Time-Course Analysis:

-

Take aliquots from the reaction mixture at different time points and analyze the ee. If the ee decreases over time after the reaction has reached completion, it suggests product racemization is occurring under the reaction conditions.

-

-

Workup Simulation:

-

Subject a sample of your enantioenriched product to the workup conditions (e.g., acidic or basic quench, prolonged exposure to silica gel) and re-analyze the ee.

-

-

Purification Method:

-

Standard silica gel chromatography can sometimes be acidic enough to cause racemization of sensitive compounds.

-

Mitigation: Use neutralized silica gel (by washing with a triethylamine/hexane solution) or consider alternative purification methods like crystallization or distillation if feasible.

-

Alternative Approaches and Further Considerations

If the above troubleshooting steps do not yield the desired enantiomeric excess, it may be necessary to consider alternative synthetic strategies.

-

Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the piperidine nitrogen can direct the stereochemical course of the reduction.[8] The auxiliary is then cleaved to yield the desired product.

-

Kinetic Resolution: This involves the selective reaction of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted.[9] For example, an enzymatic acylation could selectively acylate one enantiomer of racemic (1-Phenylpiperidin-2-yl)methanol.

-

Asymmetric Hydrogenation of Pyridinium Salts: An alternative route involves the asymmetric hydrogenation of a corresponding 2-phenylpyridine precursor to form the chiral piperidine ring, which can then be further functionalized.[10][11][12]

The synthesis of enantioenriched compounds is a nuanced field, and often a combination of careful technique and systematic optimization is required for success.[13] We encourage you to consult the primary literature for specific protocols and to adapt them carefully to your specific substrate.

References

- Asymmetric reactions_synthesis. (n.d.).

-

Sahin, E., & Demir, A. S. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Journal of Heterocyclic Chemistry, 56(10), 2884-2890. Retrieved from [Link]

- Carbone, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6649.

-

Enantioselective reduction of ketones. (n.d.). In Wikipedia. Retrieved from [Link]

-

Enantiomeric excess. (n.d.). In Wikipedia. Retrieved from [Link]

- Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(20), 5248-5251.

- Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. (2025). Chemical Society Reviews.

-

Asymmetric-Synthesis. (n.d.). Retrieved from [Link]

- Li, X., et al. (2012). Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society, 134(46), 18932-18935.

-

Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Retrieved from [Link]

- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

- Asymmetric photoreactions catalyzed by chiral ketones. (2025). RSC Advances.

-

Enantiomeric Excess. (2014). Chemistry LibreTexts. Retrieved from [Link]

- Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed.

- Chiral catalysts for reduction of ketones and process for their preparation. (n.d.). Google Patents.

-

Enantioselective synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols and their esters. (2025).

-

Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

- Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (n.d.). Asian Journal of Organic Chemistry.

- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH.

- Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. (n.d.). NIH.

- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry, 12, 1399351.

- Introduction: Enantioselective C

- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). MDPI.

- Enzymatic strategies for asymmetric synthesis. (n.d.). NIH.

-

Asymmetric Synthesis. (n.d.). University of York. Retrieved from [Link]

- Chapter 5: Principles of Asymmetric Synthesis. (2007). In Organic Chemistry.

Sources

- 1. people.uniurb.it [people.uniurb.it]

- 2. Asymmetric photoreactions catalyzed by chiral ketones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08581G [pubs.rsc.org]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 9. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of (1-Phenylpiperidin-2-yl)methanol Isomers

Welcome to the technical support center for the purification of (1-Phenylpiperidin-2-yl)methanol isomers. This guide is designed for researchers, chemists, and drug development professionals actively working on the separation of these critical chiral building blocks. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common experimental hurdles. This document is structured as a dynamic resource, addressing the practical questions and troubleshooting scenarios you are likely to encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the separation of (1-Phenylpiperidin-2-yl)methanol enantiomers.

Q1: What are the primary methods for separating the enantiomers of (1-Phenylpiperidin-2-yl)methanol?

A1: The separation of enantiomers, a process known as chiral resolution, is primarily achieved by converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated.[1] For (1-Phenylpiperidin-2-yl)methanol, which contains both a basic amine and a hydroxyl group, two main strategies are highly effective:

-

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form two diastereomeric salts.[2][3] These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent.[3]

-

Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to interact differently with each enantiomer, leading to different retention times and thus, separation.[4] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modes.[5][6]

Q2: How do I choose between Diastereomeric Salt Crystallization and Chiral Chromatography?

A2: The choice depends on scale, available equipment, and development time.

-

Scale: For large, multi-gram to kilogram scale, diastereomeric salt crystallization is often more economical and scalable.[2] Chiral preparative chromatography can become prohibitively expensive at very large scales due to the cost of the specialized stationary phases and large solvent volumes.[2]

-

Speed & Development: For small-scale work (milligrams to a few grams) and rapid screening, chiral HPLC/SFC is typically faster.[2] Method development can be automated, and separation is often achieved in minutes to hours. Crystallization can be more of an empirical art, sometimes requiring extensive screening of resolving agents and solvents.[7]

-

Purity Requirements: Both methods can achieve high enantiomeric excess (>98% ee).[8] However, chiral chromatography can sometimes offer finer control for achieving ultra-high purity (e.g., >99.9% ee).

Below is a decision-making workflow to guide your choice.

Caption: Decision workflow for selecting a purification strategy.

Q3: What is Crystallization-Induced Diastereomeric Transformation (CIDT) and why is it useful?

A3: CIDT is an advanced form of diastereomeric salt resolution that can theoretically achieve a 100% yield of the desired enantiomer from a racemate.[9] It is applicable when the undesired diastereomer in solution can epimerize (racemize) back to a mixture of both diastereomers. As the desired, less soluble diastereomer crystallizes out, the equilibrium in the solution is disturbed. To restore the equilibrium, the undesired diastereomer converts into the desired one, which then also crystallizes. This dynamic process continues until the vast majority of the material is converted to the desired solid diastereomeric salt.[9][10] This technique is particularly valuable for optimizing yields in pharmaceutical development.[10]

Part 2: Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses specific issues encountered during crystallization experiments.

Problem 1: No crystals are forming after adding the resolving agent and cooling.

| Potential Cause | Explanation & Solution |

| Solution is too dilute (Sub-saturation) | The concentration of the diastereomeric salt is below its solubility limit. Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration. Be cautious not to oversaturate too quickly, which can lead to oiling out.[11] |

| Incorrect Solvent System | The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating. The key is differential solubility.[11] Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent will poorly dissolve one diastereomer while keeping the other in solution. |

| High Energy Barrier for Nucleation | The formation of the initial crystal nucleus is kinetically hindered. Solution: 1) Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites. 2) Seeding: If you have a small amount of the pure desired diastereomeric salt, add a single tiny crystal ("seed crystal") to the solution to initiate crystallization. |

| Inhibition by Impurities | Trace impurities from the synthesis can sometimes interfere with crystal lattice formation. Solution: Consider a preliminary purification of the racemic (1-Phenylpiperidin-2-yl)methanol by standard column chromatography (on silica or alumina) to remove non-basic impurities before attempting the resolution.[12] |

Problem 2: My product is "oiling out" instead of forming crystals.

"Oiling out" occurs when the salt separates from the solution as a liquid phase. This is detrimental because oils tend to trap impurities and do not provide the selective purification of a crystalline solid.

| Potential Cause | Explanation & Solution |

| High Degree of Supersaturation | The solution was concentrated too much or cooled too rapidly, causing the salt to crash out of solution as a liquid. Solution: Add more solvent to dissolve the oil, then allow the solvent to evaporate slowly or cool the solution at a much slower rate (e.g., over 12-24 hours in an insulated bath).[11] |

| Crystallization Temperature is Too High | The temperature of the solution may be above the melting point of the diastereomeric salt. Solution: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) to see if solidification occurs. |

| Inappropriate Solvent Polarity | The solvent system may be poorly matched to the salt. Solution: Change the solvent system. Often, adding a less polar co-solvent (an "anti-solvent") like MTBE or hexanes can induce crystallization from an oil.[6][7] This should be done slowly, dropwise, until turbidity persists. |

Problem 3: The diastereomeric excess (d.e.) of my crystallized salt is low.

This indicates poor selectivity in the crystallization process, meaning the undesired diastereomer is co-precipitating.

| Potential Cause | Explanation & Solution |

| Poor Resolving Agent/Solvent Match | The solubility difference between the two diastereomeric salts in the chosen solvent is insufficient. This is the most common cause. Solution: A systematic screen is required. The goal is to maximize the solubility difference. This involves testing different chiral resolving agents against a panel of solvents.[2] See the table below for common resolving agents. |

| Crystallization Occurred Too Quickly | Rapid precipitation can trap the more soluble diastereomer in the crystal lattice. Solution: Slow down the crystallization process. Use a slower cooling ramp or employ a vapor diffusion technique (e.g., placing a vial of the solution in a sealed jar containing a more volatile anti-solvent). |

| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic amine can significantly impact the outcome.[13] Solution: While a 1:1 ratio is a common starting point, investigate using 0.5 equivalents of the resolving agent (which can sometimes favor precipitation of one salt) or an excess (>1.5 equivalents) which may form different, more selective acidic salts.[13] |